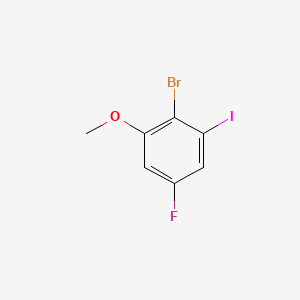
Bis(trifluoromethyl)iodophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl)iodophosphine is a chemical compound with the molecular formula C₂F₆IP and a molecular weight of 295.8901 . . This compound is characterized by the presence of two trifluoromethyl groups attached to a phosphorus atom, which is also bonded to an iodine atom.
Méthodes De Préparation
The synthesis of bis(trifluoromethyl)iodophosphine involves the reaction of trifluoromethyl iodide with phosphorus trichloride in the presence of a suitable catalyst . The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Bis(trifluoromethyl)iodophosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bis(trifluoromethyl)phosphine oxide.
Reduction: It can be reduced to form bis(trifluoromethyl)phosphine.
Substitution: This compound can undergo substitution reactions with nucleophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(trifluoromethyl)iodophosphine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(trifluoromethyl)iodophosphine involves its ability to form strong bonds with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes and other biological molecules. The phosphorus atom can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the compound to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Bis(trifluoromethyl)iodophosphine can be compared with other similar compounds, such as:
Bis(trifluoromethyl)phosphine: Lacks the iodine atom and has different reactivity and applications.
Bis(trifluoromethyl)phosphine oxide: Contains an oxygen atom bonded to phosphorus, resulting in different chemical properties.
Trifluoromethyl iodide: Contains only one trifluoromethyl group and iodine, with distinct reactivity compared to this compound.
The uniqueness of this compound lies in its combination of trifluoromethyl groups and iodine, which imparts unique reactivity and stability to the compound.
Propriétés
Numéro CAS |
359-64-8 |
|---|---|
Formule moléculaire |
C2F6IP |
Poids moléculaire |
295.89 g/mol |
Nom IUPAC |
iodo-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C2F6IP/c3-1(4,5)10(9)2(6,7)8 |
Clé InChI |
HGVWFVCHIXYCGH-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)P(C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
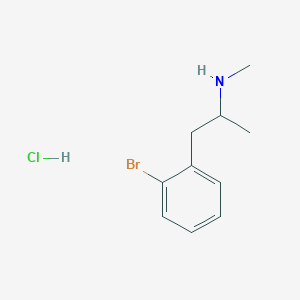
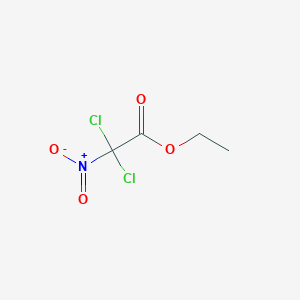
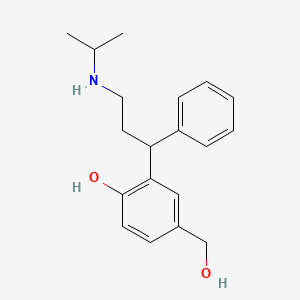
![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)
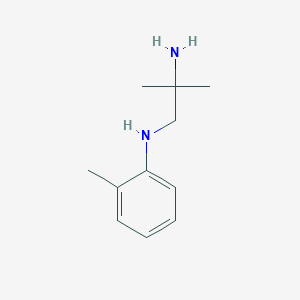
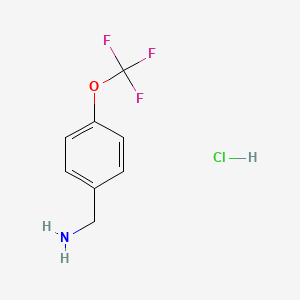
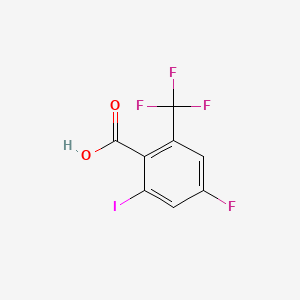
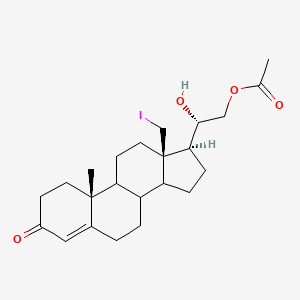
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
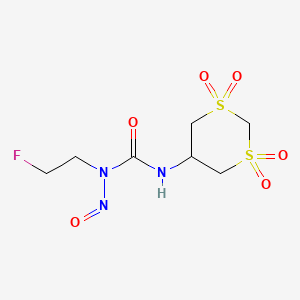
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
